molecular formula C18H13N3O B1417600 4-Hydroxy-6-(4-methylphenyl)-2-phenyl-5-pyrimidinecarbonitrile CAS No. 477853-90-0

4-Hydroxy-6-(4-methylphenyl)-2-phenyl-5-pyrimidinecarbonitrile

Cat. No.: B1417600
CAS No.: 477853-90-0
M. Wt: 287.3 g/mol
InChI Key: JHDFNPWGICFHQU-UHFFFAOYSA-N
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Description

4-Hydroxy-6-(4-methylphenyl)-2-phenyl-5-pyrimidinecarbonitrile is a heterocyclic compound that features a pyrimidine ring substituted with hydroxy, methylphenyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-6-(4-methylphenyl)-2-phenyl-5-pyrimidinecarbonitrile typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with malononitrile and subsequent cyclization. The reaction conditions often involve the use of catalysts such as sodium ethoxide or potassium carbonate in solvents like ethanol or dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, focusing on higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-6-(4-methylphenyl)-2-phenyl-5-pyrimidinecarbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-Hydroxy-6-(4-methylphenyl)-2-phenyl-5-pyrimidinecarbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-Hydroxy-6-(4-methylphenyl)-2-phenyl-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved could include inhibition of signal transduction pathways or modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-6-phenyl-2-phenyl-5-pyrimidinecarbonitrile: Lacks the methyl group, which may affect its reactivity and biological activity.

    4-Hydroxy-6-(4-methoxyphenyl)-2-phenyl-5-pyrimidinecarbonitrile: Contains a methoxy group instead of a methyl group, potentially altering its electronic properties.

Uniqueness

4-Hydroxy-6-(4-methylphenyl)-2-phenyl-5-pyrimidinecarbonitrile is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological interactions. This substitution pattern may enhance its potential as a therapeutic agent or a functional material in various applications.

Properties

IUPAC Name

4-(4-methylphenyl)-6-oxo-2-phenyl-1H-pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O/c1-12-7-9-13(10-8-12)16-15(11-19)18(22)21-17(20-16)14-5-3-2-4-6-14/h2-10H,1H3,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHDFNPWGICFHQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=O)NC(=N2)C3=CC=CC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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